- A process for producing aminocrotonylamino-substituted quinazoline derivatives and their intermediates, World Intellectual Property Organization, , ,

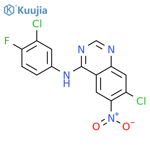

Cas no 945553-94-6 (7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine)

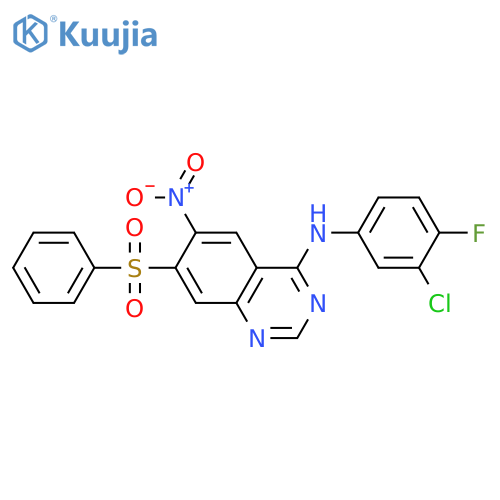

945553-94-6 structure

商品名:7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine

CAS番号:945553-94-6

MF:C20H12ClFN4O4S

メガワット:458.850085258484

MDL:MFCD17018718

CID:1987253

PubChem ID:24742986

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-Chloro-4-fluoroaniline)-7-Phenylsulfonyl-6-nitroquinazoline

- N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine

- 7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

- N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)-4-quinazolinamine

- (7-Phenylsulfonyl-6-nitro-chinazolin-4-yl)-(3-chlor-4-fluor-phenyl)-amin

- 7-(Benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine

- IBXBOQKFZSMVOL-UHFFFAOYSA-N

- SB11869

- AK171

- N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)-4-quinazolinamine (ACI)

- SY098094

- DB-158971

- SCHEMBL1366567

- NS00005522

- EC 620-069-6

- AKOS025290977

- AS-34025

- CS-0050131

- DTXSID10893728

- VMB55394

- MFCD17018718

- 4-(3-chloro-4-fluoro-phenylamino)-7-(phenylsulphonyl)-6-nitro-quinazoline

- 945553-94-6

- C20H12ClFN4O4S

- 7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine

-

- MDL: MFCD17018718

- インチ: 1S/C20H12ClFN4O4S/c21-15-8-12(6-7-16(15)22)25-20-14-9-18(26(27)28)19(10-17(14)23-11-24-20)31(29,30)13-4-2-1-3-5-13/h1-11H,(H,23,24,25)

- InChIKey: IBXBOQKFZSMVOL-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C(S(C2C=CC=CC=2)(=O)=O)=CC2N=CN=C(C=2C=1)NC1C=C(Cl)C(F)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 458.0251819g/mol

- どういたいしつりょう: 458.0251819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 742

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 126

- 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 665.9±55.0 °C at 760 mmHg

- フラッシュポイント: 356.5±31.5 °C

- じょうきあつ: 0.0±2.0 mmHg at 25°C

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:(BD300629)

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06674-50G |

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |

945553-94-6 | 97% | 50g |

¥ 6,454.00 | 2023-04-12 | |

| Alichem | A019109521-10g |

N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine |

945553-94-6 | 95% | 10g |

$914.16 | 2023-08-31 | |

| Chemenu | CM104437-5g |

7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine |

945553-94-6 | 97% | 5g |

$*** | 2023-03-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120771-1g |

N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine |

945553-94-6 | 98+% | 1g |

¥588.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120771-5g |

N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine |

945553-94-6 | 98+% | 5g |

¥1853.00 | 2024-04-24 | |

| Chemenu | CM104437-10g |

7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine |

945553-94-6 | 97% | 10g |

$*** | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06674-5G |

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |

945553-94-6 | 97% | 5g |

¥ 1,214.00 | 2023-04-12 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06477-10g |

7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine |

945553-94-6 | 95% | 10g |

$650 | 2023-09-07 | |

| 1PlusChem | 1P00IISQ-1g |

7-(Benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |

945553-94-6 | 95% | 1g |

$252.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06674-10.0g |

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine |

945553-94-6 | 97% | 10.0g |

¥2019.0000 | 2024-07-19 |

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 20 °C; 20 °C → 90 °C; 6 h, 90 °C

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation and application of afatinib intermediate impurity, China, , ,

合成方法 3

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 2 h, rt → 90 °C

リファレンス

- Artemisinin derivatives, preparation process and application, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

リファレンス

- Process for preparing aminocrotonylamino-substituted quinazoline derivatives, United States, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; rt → 90 °C; 6 h, 90 °C

リファレンス

- Tyrosine Kinase Inhibitor Gold Nanoconjugates for the Treatment of Non-Small Cell Lung Cancer, ACS Applied Materials & Interfaces, 2019, 11(18), 16336-16346

合成方法 6

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 6 h, 90 °C

リファレンス

- Preparation of quinazolinylamides for diagnosis of tumor having EGFR mutant and for tumor growth inhibition, Korea, , ,

合成方法 7

はんのうじょうけん

1.1 2 h, 90 °C

リファレンス

- Design, synthesis and biological evaluation of novel 4-anilinoquinazolines with C-6 urea-linked side chains as inhibitors of the epidermal growth factor receptor, Bioorganic & Medicinal Chemistry, 2013, 21(24), 7988-7998

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine Raw materials

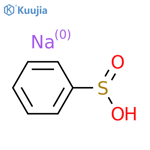

- Benzenesulfinic acid, sodium salt

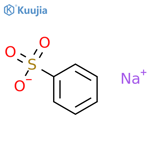

- Sodium benzenesulfonate

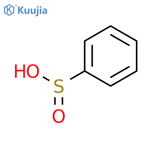

- Benzenesulfinic acid

- 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine Preparation Products

7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

945553-94-6 (7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945553-94-6)7-(benzenesulfonyl)-N-(3-chloro-4-fluoro-phenyl)-6-nitro-quinazolin-4-amine

清らかである:99%

はかる:25g

価格 ($):410.0